2,6-Di-iso-propylphenol-d18
Overview
Description
2,6-Bis(~2~H_7_)propan-2-ylphenol is a chemical compound known for its unique isotopic labeling, which includes deuterium atoms. This compound is a derivative of 2,6-diisopropylphenol, commonly known as propofol, which is widely used as an anesthetic agent. The isotopic labeling with deuterium can influence the compound’s physical and chemical properties, making it valuable for various scientific research applications.
Mechanism of Action
Target of Action
The primary target of 1,2,3-trideuterio-5-deuteriooxy-4,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene, also known as Propofol-d18, is the gamma-aminobutyric acid A (GABA A) receptor . This receptor is a ligand-gated chloride channel located in the central nervous system (CNS) . The GABA A receptor plays a crucial role in inhibitory neurotransmission, which is essential for maintaining the balance between neuronal excitation and inhibition
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(~2~H_7_)propan-2-ylphenol typically involves the introduction of deuterium atoms into the parent compound, 2,6-diisopropylphenol. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the compound.
Industrial Production Methods
Industrial production of 2,6-Bis(~2~H_7_)propan-2-ylphenol may involve large-scale hydrogen-deuterium exchange reactions or the use of deuterated starting materials. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(~2~H_7_)propan-2-ylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The isopropyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are commonly used.
Substitution: Reagents like halogens (Cl_2, Br_2) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
2,6-Bis(~2~H_7_)propan-2-ylphenol has several scientific research applications, including:
Chemistry: Used as a labeled compound in mechanistic studies to understand reaction pathways and kinetics.
Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.
Medicine: Investigated for its potential use as an anesthetic agent with altered pharmacokinetics due to deuterium labeling.
Industry: Utilized in the development of new materials and catalysts with enhanced properties.
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylphenol (Propofol): The parent compound, widely used as an anesthetic agent.
2,6-Bis(1-methylethyl)phenol: Another derivative with similar structural features.
2,6-Diisopropylaniline: An aromatic amine with isopropyl groups at the 2 and 6 positions.
Uniqueness
2,6-Bis(~2~H_7_)propan-2-ylphenol is unique due to its isotopic labeling with deuterium, which can significantly alter its physical and chemical properties. This makes it valuable for specific research applications where isotopic effects are studied.
Properties
IUPAC Name |
1,2,3-trideuterio-5-deuteriooxy-4,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBCVFGFOZPWHH-YXZMVERASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662176 | |
Record name | 2,6-Bis[(~2~H_7_)propan-2-yl](O-~2~H_4_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189467-93-3 | |
Record name | 2,6-Bis[(~2~H_7_)propan-2-yl](O-~2~H_4_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Propofol-d18 used in the study instead of regular Propofol?
A1: Propofol-d18 is a deuterated form of Propofol, meaning it has a nearly identical chemical structure but with a higher molecular weight due to the presence of deuterium atoms. This difference allows for its distinct detection when analyzed alongside Propofol using mass spectrometry. In the study by Klemens et al., Propofol-d18 serves as an internal standard. [] Internal standards are crucial in analytical techniques like LC-MS/MS as they help correct for variations during sample preparation and analysis, ultimately improving the accuracy and reliability of Propofol quantification in plasma samples.
Q2: Can you explain the significance of the "EMA guideline" mentioned in the title and how it relates to Propofol-d18?
A2: The European Medicines Agency (EMA) guideline for bioanalytical method validation outlines stringent criteria for developing and validating methods used to measure drugs and metabolites in biological samples. [] The researchers adhered to these guidelines while developing their LC-MS/MS method for simultaneous quantification of Remifentanil and Propofol in human plasma. The use of Propofol-d18 as an internal standard contributes to fulfilling these guidelines by ensuring the method's accuracy, precision, and reliability for measuring Propofol concentrations in a clinical setting.
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